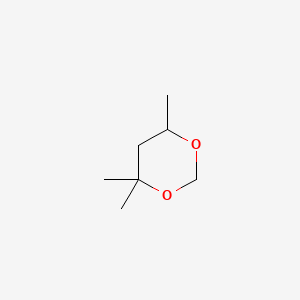
4,4,6-Trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.1849 g/mol . It is a heterocyclic compound containing a dioxane ring substituted with three methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-1,3-dioxane can be synthesized through the condensation of tert-butanol with aqueous formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa, with a stirring speed of 60 rpm .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and selectivity. The use of zeolites as catalysts and the control of reaction parameters such as temperature, pressure, and reactant ratios are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methyl groups in the dioxane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
4,4,6-Trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is employed in the production of perfumes, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in various chemical reactions, influencing its reactivity and stability. Specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but with different substituents, leading to distinct chemical properties.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with variations in the methyl group positions.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1123-07-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3 |
InChI Key |
NFRFQWLJPHVZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OCO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















